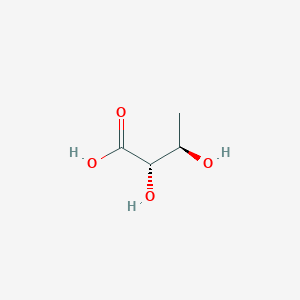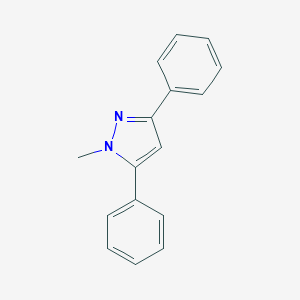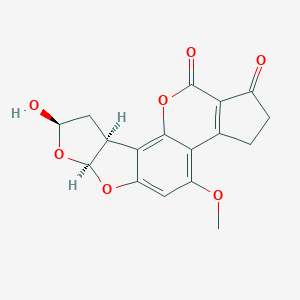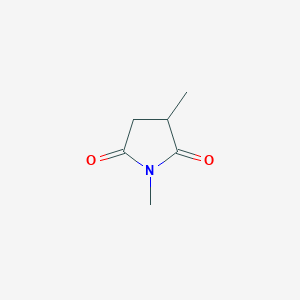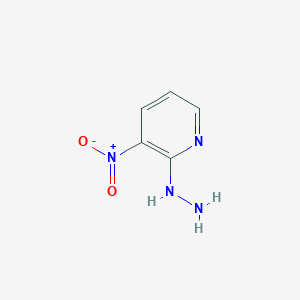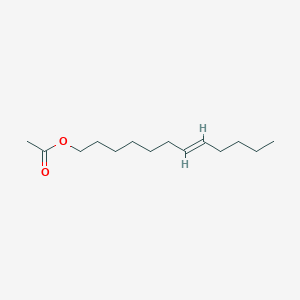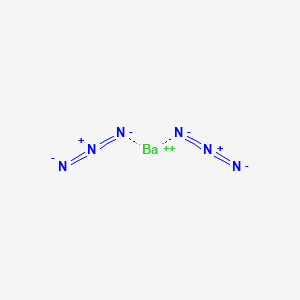
3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxylic acid, commonly known as DOXO, is a purine nucleoside analog that has been extensively studied for its potential applications in cancer treatment. DOXO is a synthetic compound that mimics the structure of natural nucleosides, which are essential building blocks of DNA and RNA. In
Wissenschaftliche Forschungsanwendungen
DOXO has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. DOXO has also been investigated for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
Wirkmechanismus
DOXO works by incorporating into the DNA of cancer cells, causing DNA damage and inhibiting DNA synthesis. It also induces apoptosis, or programmed cell death, in cancer cells. The mechanism of action of DOXO is similar to that of other nucleoside analogs, such as gemcitabine and cytarabine.
Biochemical and Physiological Effects
DOXO can cause a range of biochemical and physiological effects, both in cancer cells and in healthy cells. In cancer cells, DOXO can induce DNA damage, inhibit DNA synthesis, and induce apoptosis. In healthy cells, DOXO can also cause DNA damage, leading to potential side effects such as myelosuppression, gastrointestinal toxicity, and cardiotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
DOXO has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. It is also stable and can be stored for long periods of time. However, DOXO also has some limitations. It can be toxic to cells, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several areas of future research for DOXO. One area of interest is the development of DOXO analogs with improved potency and selectivity for cancer cells. Another area of research is the investigation of the combination of DOXO with other cancer treatments, such as radiation therapy or immunotherapy. Additionally, there is ongoing research into the mechanisms of DOXO-induced DNA damage and apoptosis, which could lead to the development of new cancer treatments.
Synthesemethoden
DOXO can be synthesized in a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl groups on the ribose ring, followed by the introduction of the purine base and the carboxylic acid group. The final deprotection step yields DOXO. The synthesis of DOXO is complex and requires expertise in organic chemistry.
Eigenschaften
CAS-Nummer |
15475-13-5 |
|---|---|
Molekularformel |
C10H10N4O6 |
Molekulargewicht |
282.21 g/mol |
IUPAC-Name |
3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H10N4O6/c15-4-5(16)9(20-6(4)10(18)19)14-2-13-3-7(14)11-1-12-8(3)17/h1-2,4-6,9,15-16H,(H,18,19)(H,11,12,17) |
InChI-Schlüssel |
YALKLGGFZOUJBN-UHFFFAOYSA-N |
Isomerische SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)C(=O)O)O)O |
SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)C(=O)O)O)O |
Kanonische SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)C(=O)O)O)O |
Synonyme |
3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




